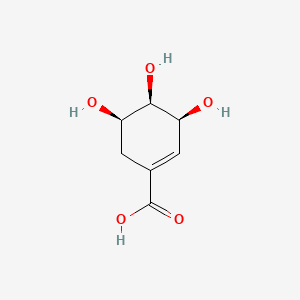
(4-Hydroxy-phenyl)-(2-nitro-phenyl)-methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Hydroxy-phenyl)-(2-nitro-phenyl)-methanone is an organic compound characterized by the presence of both hydroxyl and nitro functional groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-phenyl)-(2-nitro-phenyl)-methanone typically involves the nitration of a hydroxyphenyl compound followed by a Friedel-Crafts acylation reaction. The nitration process requires the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-Hydroxy-phenyl)-(2-nitro-phenyl)-methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Ethers and esters.
Aplicaciones Científicas De Investigación
Chemistry
(4-Hydroxy-phenyl)-(2-nitro-phenyl)-methanone is used as an intermediate in the synthesis of various organic compounds. Its unique functional groups make it a valuable building block in organic synthesis.
Biology
In biological research, this compound is used to study enzyme interactions and inhibition mechanisms. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its structural features allow for the design of molecules with enhanced biological activity.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (4-Hydroxy-phenyl)-(2-nitro-phenyl)-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and nitro groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxyphenylacetic acid
- 4-Hydroxyphenylpyruvic acid
- 4-Hydroxybenzaldehyde
Uniqueness
(4-Hydroxy-phenyl)-(2-nitro-phenyl)-methanone is unique due to the presence of both hydroxyl and nitro groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wide range of chemical reactions. Compared to similar compounds, it offers a broader scope of applications in various fields.
Propiedades
Número CAS |
61101-88-0 |
|---|---|
Fórmula molecular |
C13H9NO4 |
Peso molecular |
243.21 g/mol |
Nombre IUPAC |
(4-hydroxyphenyl)-(2-nitrophenyl)methanone |
InChI |
InChI=1S/C13H9NO4/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h1-8,15H |
Clave InChI |
VVSIPWIQRLVVEF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![dipotassium;(2S,3S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(sulfonatomethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B13405951.png)



![(10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl) 3H-isoindole-1-carboxylate](/img/structure/B13405963.png)

![4-[4,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]-N,N-diethylaniline](/img/structure/B13405969.png)


![(2S,3R,5R,10R,13R,14S,17R)-17-[(2S,3R)-3,6-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B13405990.png)
![8-methyl-4,5-dihydro-2H-furo[2,3-g]indazole-7-carboxylic acid](/img/structure/B13405999.png)

![2-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B13406029.png)
![N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamide](/img/structure/B13406043.png)
